2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Overview
Description
2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group and a cyclopenta[b]thiophene moiety, making it a unique and interesting compound for various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and cyclopenta[b]thiophene intermediates. The key steps include:
Cyclopenta[b]thiophene Formation: The cyclopenta[b]thiophene moiety is synthesized through a series of reactions, including cyclization and thiophene ring formation.
Amidation: The final step involves the coupling of the bromophenyl and cyclopenta[b]thiophene intermediates through an amidation reaction using reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It has shown promise in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Studies have explored its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the bromophenyl and cyclopenta[b]thiophene moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-11-6-4-10(5-7-11)8-15(20)19-16-13(9-18)12-2-1-3-14(12)21-16/h4-7H,1-3,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZURUDHHFFVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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